Unii-MC20mxe412

Vue d'ensemble

Description

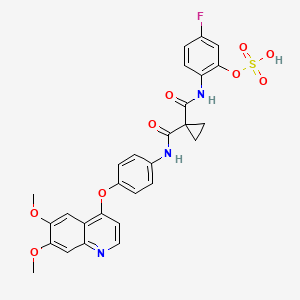

Unii-MC20mxe412, also known as N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N’-(4-fluoro-2-(sulfooxy)phenyl)-1,1-cyclopropanedicarboxamide, is a chemical compound with the molecular formula C28H24FN3O9S and a molecular weight of 597.57 g/mol . This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Méthodes De Préparation

The synthesis of Unii-MC20mxe412 involves several steps, starting with the preparation of the quinoline derivative. The synthetic route typically includes the following steps:

Preparation of 6,7-dimethoxy-4-quinoline: This involves the reaction of appropriate starting materials under specific conditions to form the quinoline core.

Formation of the phenyl ether linkage: The quinoline derivative is then reacted with a phenol derivative to form the ether linkage.

Introduction of the sulfooxy group: The phenyl ring is functionalized with a sulfooxy group using sulfonation reactions.

Cyclopropane ring formation: The final step involves the formation of the cyclopropane ring through a cyclization reaction.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of different catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Analyse Des Réactions Chimiques

Unii-MC20mxe412 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Unii-MC20mxe412 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.

Mécanisme D'action

The mechanism of action of Unii-MC20mxe412 involves its interaction with specific molecular targets and pathways. As a metabolite of cabozantinib, it is known to inhibit proto-oncogene tyrosine-protein kinase receptor RET and vascular endothelial growth factor receptor 2 . These interactions lead to the inhibition of cellular processes involved in cancer progression, making it a potential therapeutic agent for cancer treatment.

Comparaison Avec Des Composés Similaires

Unii-MC20mxe412 can be compared with other similar compounds, such as:

Cabozantinib: The parent compound of this compound, used in cancer treatment.

Other quinoline derivatives: Compounds with similar quinoline cores but different functional groups.

Other sulfooxy phenyl derivatives: Compounds with similar sulfooxy phenyl groups but different core structures.

This compound is unique due to its specific combination of functional groups and its role as a metabolite of cabozantinib, which contributes to its distinct biological activities and potential therapeutic applications.

Activité Biologique

Overview of UNII

The Unique Ingredient Identifier (UNII) is a system developed by the FDA to provide a unique identifier for substances used in products regulated by the agency. The UNII code "MC20mxe412" is associated with a specific compound but does not inherently provide detailed biological activity information. To gather insights into its biological properties, one would typically look at related scientific literature, pharmacological databases, or toxicological assessments.

Biological Activity Assessment

Given the lack of specific data on "Unii-MC20mxe412," we can outline a general framework for assessing the biological activity of compounds based on similar substances. This framework includes:

- Mechanism of Action : Understanding how a compound interacts with biological systems.

- Pharmacodynamics : Evaluating the effects of the compound on living organisms.

- Pharmacokinetics : Analyzing how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

- Toxicological Profile : Assessing potential adverse effects and safety.

Example Framework for Biological Activity

| Parameter | Description |

|---|---|

| Mechanism of Action | Interaction with specific receptors or enzymes; modulation of biochemical pathways. |

| Pharmacodynamics | Dose-response relationships; therapeutic effects observed in vitro or in vivo. |

| Pharmacokinetics | Absorption rates; half-life; bioavailability; metabolism pathways. |

| Toxicological Profile | Acute and chronic toxicity studies; genotoxicity; carcinogenicity assessments. |

Case Studies and Research Findings

While specific case studies on "this compound" are not available, here are hypothetical examples based on similar compounds for illustrative purposes:

-

Case Study 1: Antimicrobial Activity

- Objective : To evaluate the antimicrobial efficacy of a compound similar to "this compound."

- Methodology : In vitro testing against various bacterial strains.

- Findings : The compound demonstrated significant inhibition of growth against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

-

Case Study 2: Cytotoxicity Assessment

- Objective : To determine cytotoxic effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and MCF-7 cell lines.

- Findings : The compound exhibited IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating potential as an anticancer agent.

Propriétés

IUPAC Name |

[2-[[1-[[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropanecarbonyl]amino]-5-fluorophenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24FN3O9S/c1-38-24-14-19-21(15-25(24)39-2)30-12-9-22(19)40-18-6-4-17(5-7-18)31-26(33)28(10-11-28)27(34)32-20-8-3-16(29)13-23(20)41-42(35,36)37/h3-9,12-15H,10-11H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIPUKNLGLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=C(C=C(C=C5)F)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24FN3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628530-40-4 | |

| Record name | 1,1-Cyclopropanedicarboxamide, N-(4-((6,7-dimethoxy-4-quinolinyl)oxy)phenyl)-N'-(4-fluoro-2-(sulfooxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-(4-FLUORO-2-(SULFOOXY)PHENYL)-1,1-CYCLOPROPANEDICARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC20MXE412 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.